molecular formula C16H16FN3O2 B252271 N-{2-[(4-fluorobenzoyl)amino]ethyl}-6-methylnicotinamide

N-{2-[(4-fluorobenzoyl)amino]ethyl}-6-methylnicotinamide

Cat. No.: B252271
M. Wt: 301.31 g/mol
InChI Key: UBAOJSJZEOATDU-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorobenzoyl)amino]ethyl}-6-methylnicotinamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluoro-benzoylamino group and a methyl-nicotinamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorobenzoyl)amino]ethyl}-6-methylnicotinamide typically involves the following steps:

    Formation of the Fluoro-benzoylamino Intermediate: The initial step involves the reaction of 4-fluorobenzoic acid with an appropriate amine to form the fluoro-benzoylamino intermediate. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling with Ethylamine: The fluoro-benzoylamino intermediate is then reacted with ethylamine to form the N-[2-(4-Fluoro-benzoylamino)-ethyl] intermediate. This step is typically performed under mild conditions, such as room temperature, to ensure high yield and purity.

    Formation of the Final Compound: The final step involves the reaction of the N-[2-(4-Fluoro-benzoylamino)-ethyl] intermediate with 6-methyl-nicotinic acid or its derivative. This reaction is usually carried out in the presence of a coupling agent and a catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorobenzoyl)amino]ethyl}-6-methylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2); typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4); usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols, alkoxides; reactions are generally conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-{2-[(4-fluorobenzoyl)amino]ethyl}-6-methylnicotinamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in biochemical studies to investigate enzyme interactions, protein binding, and cellular uptake mechanisms.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorobenzoyl)amino]ethyl}-6-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound may interfere with cellular signaling pathways, leading to anticancer or antimicrobial activities.

Comparison with Similar Compounds

N-{2-[(4-fluorobenzoyl)amino]ethyl}-6-methylnicotinamide can be compared with other similar compounds, such as:

    N-[2-(4-Chloro-benzoylamino)-ethyl]-6-methyl-nicotinamide: This compound has a chloro group instead of a fluoro group, which may result in different chemical reactivity and biological activity.

    N-[2-(4-Methyl-benzoylamino)-ethyl]-6-methyl-nicotinamide: The presence of a methyl group instead of a fluoro group may affect the compound’s lipophilicity and interaction with molecular targets.

    N-[2-(4-Nitro-benzoylamino)-ethyl]-6-methyl-nicotinamide: The nitro group may introduce additional reactivity, such as reduction to amines, and influence the compound’s biological properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H16FN3O2

Molecular Weight

301.31 g/mol

IUPAC Name

N-[2-[(4-fluorobenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C16H16FN3O2/c1-11-2-3-13(10-20-11)16(22)19-9-8-18-15(21)12-4-6-14(17)7-5-12/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,22)

InChI Key

UBAOJSJZEOATDU-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)F

solubility

45.2 [ug/mL]

Origin of Product

United States

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